-lambda~4~-sulfanylidene]benzamide CAS No. 54564-73-7](/img/structure/B14626103.png)
N-[(E)-[(Benzenesulfonyl)amino](trichloromethyl)-lambda~4~-sulfanylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a trichloromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of ultrasonic irradiation and green chemistry principles, such as eco-friendly solvents and catalysts, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and trichloromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX involves binding to the active site of the enzyme, thereby preventing its catalytic activity and leading to the disruption of cellular processes in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and trichloromethyl-substituted compounds. Examples include:
- Benzenesulfonamide
- Trichloromethylbenzene
- N-Butyl-Benzenesulfonamide
Uniqueness
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity and its potential as a multifunctional therapeutic agent set it apart from other similar compounds .
Properties
CAS No. |
54564-73-7 |
|---|---|
Molecular Formula |
C14H11Cl3N2O3S2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
N-[benzenesulfonamido(trichloromethyl)-λ4-sulfanylidene]benzamide |
InChI |
InChI=1S/C14H11Cl3N2O3S2/c15-14(16,17)23(18-13(20)11-7-3-1-4-8-11)19-24(21,22)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI Key |
JHWHKJJNCUFNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=S(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
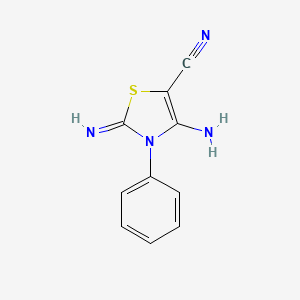

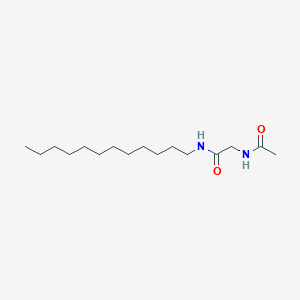

![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
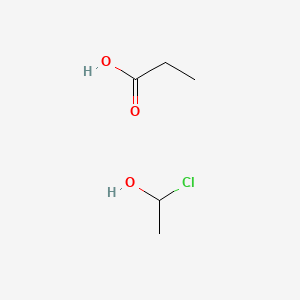
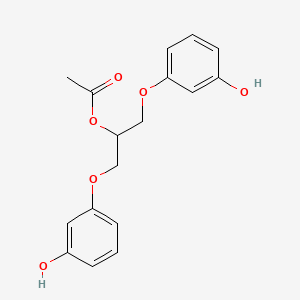
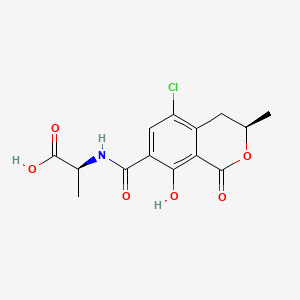
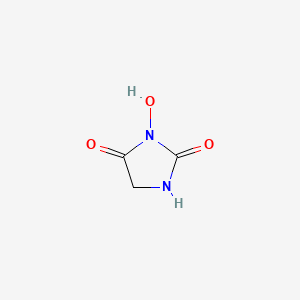
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
